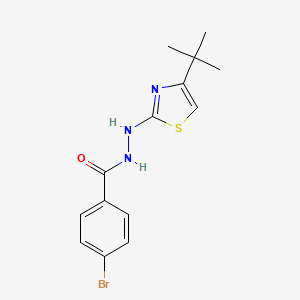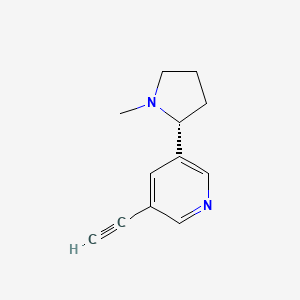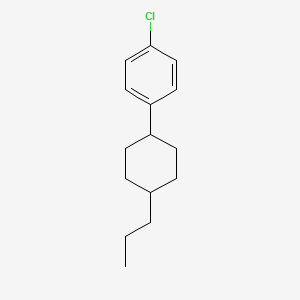
1-Chloro-4-(trans-4-propylcyclohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(trans-4-propylcyclohexyl)benzene: is an organic compound with the molecular formula C15H21Cl It is a derivative of benzene, where a chlorine atom is substituted at the para position and a trans-4-propylcyclohexyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(trans-4-propylcyclohexyl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 4-propylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-50°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. The reaction mixture is then subjected to purification techniques such as distillation and recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-(trans-4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The benzene ring can be hydrogenated to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Major Products:
Substitution: Formation of 1-substituted-4-(trans-4-propylcyclohexyl)benzene derivatives.
Oxidation: Formation of 4-(trans-4-propylcyclohexyl)benzoic acid.
Reduction: Formation of 1-chloro-4-(trans-4-propylcyclohexyl)cyclohexane.
Aplicaciones Científicas De Investigación
Chemistry: 1-Chloro-4-(trans-4-propylcyclohexyl)benzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of liquid crystals and other advanced materials.
Biology: In biological research, this compound is used to study the effects of structural modifications on the biological activity of benzene derivatives. It helps in understanding the structure-activity relationship (SAR) of similar compounds .
Medicine: Although not directly used as a drug, derivatives of this compound are explored for their potential pharmacological properties. They are investigated for their anti-inflammatory, analgesic, and antimicrobial activities .
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(trans-4-propylcyclohexyl)benzene involves its interaction with specific molecular targets. The chlorine atom and the propylcyclohexyl group influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
- 1-Bromo-4-(trans-4-propylcyclohexyl)benzene
- 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene
- 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
Comparison: 1-Chloro-4-(trans-4-propylcyclohexyl)benzene is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity compared to its bromine, ethoxy, and butoxy analogs. The chlorine atom makes the compound more susceptible to nucleophilic substitution reactions, whereas the other analogs may exhibit different reactivity patterns due to their respective substituents .
Propiedades
Número CAS |
86579-52-4 |
|---|---|
Fórmula molecular |
C15H21Cl |
Peso molecular |
236.78 g/mol |
Nombre IUPAC |
1-chloro-4-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C15H21Cl/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13H,2-7H2,1H3 |
Clave InChI |
MUUBDVYNXNPJLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14148121.png)
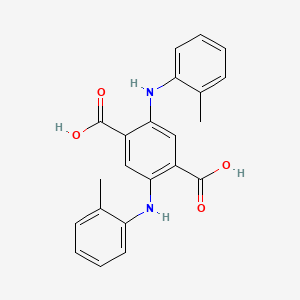
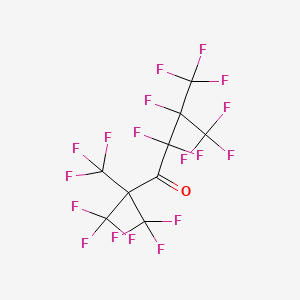
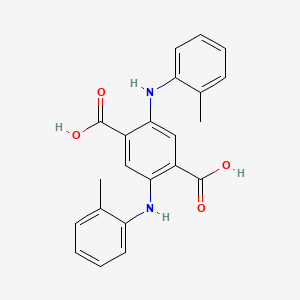
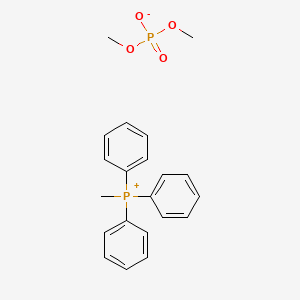

![4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B14148177.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B14148178.png)
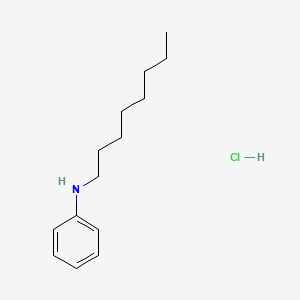
![N-[3-(Dimethylamino)propyl]glycine ethyl ester](/img/structure/B14148185.png)
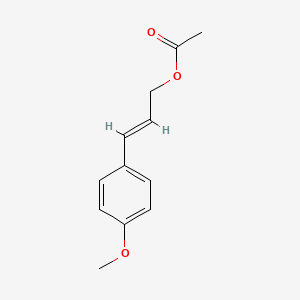
![1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B14148191.png)
